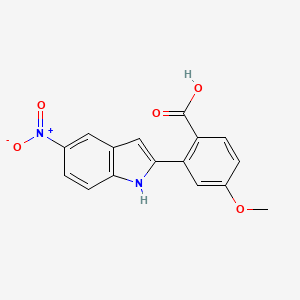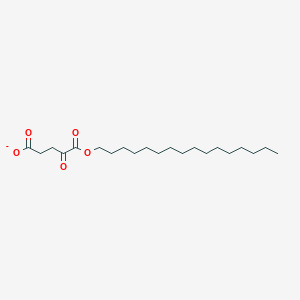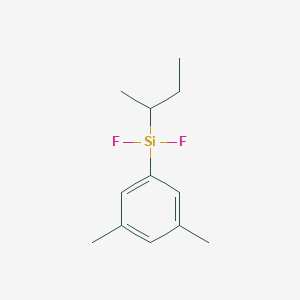
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane is a chemical compound characterized by the presence of a butan-2-yl group, a 3,5-dimethylphenyl group, and two fluorine atoms attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane typically involves the reaction of 3,5-dimethylphenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions: (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound may be utilized in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as silicone polymers and coatings, due to its unique properties.
Mecanismo De Acción
The mechanism by which (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane exerts its effects involves interactions with specific molecular targets. The silicon atom, with its ability to form stable bonds with various elements, plays a crucial role in the compound’s reactivity. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the nature of the reactants and conditions.
Comparación Con Compuestos Similares
- (Butan-2-yl)(3,5-dimethylphenyl)chlorosilane
- (Butan-2-yl)(3,5-dimethylphenyl)trimethylsilane
- (Butan-2-yl)(3,5-dimethylphenyl)triethoxysilane
Comparison: Compared to its analogs, (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring robust and inert materials.
Propiedades
Número CAS |
918446-88-5 |
|---|---|
Fórmula molecular |
C12H18F2Si |
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
butan-2-yl-(3,5-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clave InChI |
PFTDEVRXDHVNGR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC(=CC(=C1)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
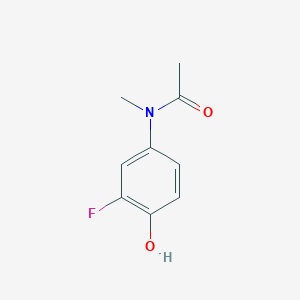
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

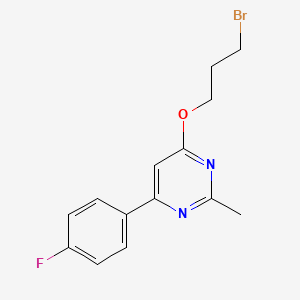
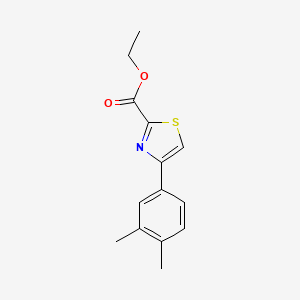
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
